Methyl 6-nitro-1H-indazole-4-carboxylate

Catalog No.
S700542
CAS No.
885518-55-8
M.F
C9H7N3O4
M. Wt
221.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-nitro-1H-indazole-4-carboxylate

CAS Number

885518-55-8

Product Name

Methyl 6-nitro-1H-indazole-4-carboxylate

IUPAC Name

methyl 6-nitro-1H-indazole-4-carboxylate

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)6-2-5(12(14)15)3-8-7(6)4-10-11-8/h2-4H,1H3,(H,10,11)

InChI Key

HOJSKHUYDHPZKX-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C=NNC2=CC(=C1)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC(=C1)[N+](=O)[O-]

Methyl 6-nitro-1H-indazole-4-carboxylate (CAS 885518-55-8) is a highly specialized, bifunctional heterocyclic building block widely utilized in pharmaceutical procurement and custom synthesis [1]. Featuring a reducible nitro group at the 6-position and a chemically modifiable methyl ester at the 4-position, this compound serves as a critical precursor for 6-aminoindazole scaffolds [1]. Its primary procurement value lies in its quantifiably higher processability during multi-step syntheses compared to free acid analogs, providing a calibrated balance of solubility, protecting group stability, and regiochemical precision required for developing advanced kinase and integrin inhibitors.

Substituting this specific compound with generic alternatives, such as the free 6-nitro-1H-indazole-4-carboxylic acid or the ethyl ester variant, frequently compromises synthetic workflows and downstream yields . The free acid exhibits poor solubility in standard organic solvents, leading to the formation of intractable zwitterionic species during nitro reduction, which severely complicates scale-up and purification . Conversely, utilizing bulkier esters (e.g., ethyl or tert-butyl) necessitates harsher deprotection conditions that risk degrading sensitive functional groups introduced at the 6-amino position later in the synthesis. Furthermore, positional isomers like the 5-nitro analog completely alter the spatial trajectory of the resulting pharmacophore, rendering them useless for targets requiring the specific 6-substituted geometry.

Enhanced Solubility and Yield in Nitro Reduction Workflows

During the critical conversion to 6-aminoindazole intermediates, utilizing the methyl ester rather than the free carboxylic acid prevents the precipitation of highly polar zwitterionic species . The methyl ester maintains excellent solubility in standard reduction solvents (e.g., methanol, ethyl acetate), facilitating rapid and complete catalytic hydrogenation (Pd/C, H2) with typical yields exceeding 90%, whereas the free acid baseline suffers from incomplete conversion and requires tedious, yield-reducing workups .

Evidence DimensionSolubility and Reduction Yield
Target Compound DataMethyl ester: High organic solubility, >90% typical reduction yield
Comparator Or BaselineFree acid (CAS 885519-61-9): Poor solubility, lower yield due to precipitation
Quantified DifferenceSignificant improvement in processability and isolated yield
ConditionsCatalytic hydrogenation (Pd/C, H2) in organic solvents

Ensures scalable, high-yielding conversion to the critical 6-aminoindazole building block without complex, cost-increasing workups.

Mild Deprotection Kinetics Preserving Sensitive Functionalities

The methyl ester at the 4-position offers a calibrated thermodynamic balance, allowing for quantitative hydrolysis to the free acid under mild basic conditions (e.g., LiOH in THF/water at room temperature) significantly faster than the corresponding ethyl ester . This rapid, low-temperature cleavage is essential when the 6-position has been functionalized with base-sensitive moieties, such as specific ureas or amides, thereby minimizing off-target degradation and improving final API purity .

Evidence DimensionHydrolysis Conditions
Target Compound DataMethyl ester: Mild hydrolysis (LiOH, RT, 1-2 h)
Comparator Or BaselineEthyl ester: Requires longer reaction times or elevated temperatures
Quantified DifferenceFaster cleavage at lower temperatures, preserving molecular integrity
ConditionsStandard basic hydrolysis (LiOH or NaOH in aqueous THF/MeOH)

Allows for orthogonal deprotection strategies in complex multi-step syntheses, protecting sensitive downstream functional groups from degradation.

Precise Pharmacophore Vectoring for Integrin Target Binding

The specific 6-nitro substitution provides a distinct geometric vector upon reduction to the amine, which is strictly required for precise hydrogen bonding and steric fit in the active sites of specific integrins (e.g., αvβ1, αvβ6)[1]. Patent literature demonstrates that the 6-aminoindazole core derived from this exact precursor is essential for the activity of 1,4,5,6-tetrahydropyrimidin-2-amine derivatives targeting fibrotic diseases, a spatial requirement that cannot be fulfilled by 5-nitro or 7-nitro positional isomers[1].

Evidence DimensionBinding Vector Geometry
Target Compound Data6-nitro/amino: Linear extension aligned for integrin αv pockets
Comparator Or Baseline5-nitro/amino analogs: Altered spatial trajectory, loss of critical binding interactions
Quantified DifferenceCritical for maintaining target affinity (strict SAR requirement)
ConditionsIntegrin αv (αvβ1, αvβ6) binding pocket models

Procuring the exact 6-nitro isomer is non-negotiable for synthesizing active pharmaceutical ingredients targeting these specific fibrotic pathways.

Synthesis of Integrin αv Inhibitors for Anti-Fibrotic Therapies

Methyl 6-nitro-1H-indazole-4-carboxylate is a foundational starting material for synthesizing 1,4,5,6-tetrahydropyrimidin-2-amine derivatives. Following nitro reduction, the resulting 6-amino group is functionalized to interact with integrin αv targets (such as αvβ1 and αvβ6), making this compound indispensable for developing advanced anti-fibrotic drug candidates [1].

Development of Kinase Inhibitor Libraries

Due to its precise regiochemistry, this compound is heavily procured for building kinase inhibitor libraries. The 6-position vector is geometrically aligned for probing ATP-binding sites, while the 4-methyl ester allows for orthogonal late-stage functionalization, providing a versatile scaffold for structure-activity relationship (SAR) optimization [1].

Orthogonal Protecting Group Strategies in Complex API Synthesis

In multi-step syntheses requiring aggressive chemistry at the indazole 6-position, the 4-methyl ester serves as a highly reliable protecting group. Its ability to be hydrolyzed under exceptionally mild conditions ensures that newly formed, sensitive linkages at the 6-position remain intact during the final deprotection steps [1].

XLogP3

1.2

Wikipedia

Methyl 6-nitro-1H-indazole-4-carboxylate

Dates

Last modified: 08-15-2023

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